1-azido-3-(3-fluorophenyl)propan-2-ol
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Overview
Description
1-azido-3-(3-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10FN3O It is characterized by the presence of an azido group (-N3) and a fluorophenyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-azido-3-(3-fluorophenyl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(3-fluorophenyl)propan-2-ol.
Azidation: The hydroxyl group of 3-(3-fluorophenyl)propan-2-ol is converted to an azido group using sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-azido-3-(3-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for azidation reactions.
Hydrogen Gas (H2) and Palladium on Carbon (Pd/C): Used for reduction reactions.
Copper(I) Catalysts: Used for cycloaddition reactions.
Major Products Formed
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions.
Scientific Research Applications
1-azido-3-(3-fluorophenyl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-azido-3-(3-fluorophenyl)propan-2-ol involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of different products. These reactions are facilitated by the electronic properties of the fluorophenyl group, which can influence the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Azido-1-propanol: Similar structure but lacks the fluorophenyl group.
1-Azido-2-propanol: Similar structure but with a different substitution pattern.
3-(2-Fluorophenyl)propan-1-ol: Similar structure but lacks the azido group.
Uniqueness
1-azido-3-(3-fluorophenyl)propan-2-ol is unique due to the presence of both the azido and fluorophenyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthetic chemistry and scientific research.
Properties
CAS No. |
1820665-68-6 |
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Molecular Formula |
C9H10FN3O |
Molecular Weight |
195.2 |
Purity |
95 |
Origin of Product |
United States |
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